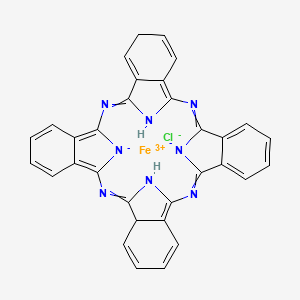

Iron(III) phthalocyanine chloride

Vue d'ensemble

Description

Iron(III) phthalocyanine chloride is a coordination compound with the chemical formula C32H16ClFeN8. It is a member of the phthalocyanine family, which are macrocyclic compounds known for their intense coloration and stability. This compound is often used as a catalyst in various chemical reactions due to its unique electronic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Iron(III) phthalocyanine chloride can be synthesized through several methods. One common approach involves the reaction of phthalodinitrile with iron(III) chloride in the presence of a suitable solvent. The reaction typically requires high temperatures and can be conducted under reflux conditions. Another method involves the solvent-free process, where phthalanhydride, urea, and iron(III) chloride are heated together .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Iron(III) phthalocyanine chloride undergoes various chemical reactions, including:

Oxidation: It can act as a catalyst in oxidation reactions, facilitating the transfer of oxygen atoms to substrates.

Reduction: The compound can also participate in reduction reactions, where it accepts electrons from reducing agents.

Substitution: Substitution reactions involve the replacement of one ligand in the coordination sphere with another.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and specific solvents to optimize reaction rates and yields .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, in oxidation reactions, the products are typically oxidized organic compounds, while reduction reactions yield reduced forms of the substrates.

Applications De Recherche Scientifique

Catalytic Applications

Iron(III) phthalocyanine chloride serves as an effective catalyst in various oxidation reactions. Its stability and ability to facilitate electron transfer make it suitable for numerous chemical processes.

Oxidation of Anilines

A notable study demonstrated that this compound catalyzes the oxidation of anilines using meta-chloroperbenzoic acid. The reaction kinetics were thoroughly analyzed, revealing that the rate of reaction increases with the concentration of both the substrate (aniline) and the catalyst. The activation parameters such as enthalpy (), entropy (), and Gibbs free energy () were evaluated, providing insights into the reaction mechanism and efficiency of the catalyst .

| Parameter | Value |

|---|---|

| Activation Enthalpy () | 25.4 kJ/mol |

| Activation Entropy () | -80 J/mol·K |

| Gibbs Free Energy () | 45.6 kJ/mol |

Cross-Coupling Reactions

This compound has also been utilized in oxidative cross-coupling reactions, particularly involving tertiary arylamines. In one study, it was shown to facilitate the formation of biaryl compounds with high yields when combined with methanesulfonic acid under controlled conditions. This application underscores its role as a non-precious metal catalyst in organic synthesis .

Environmental Applications

The compound has been investigated for its photocatalytic properties, particularly in the degradation of environmental pollutants.

Photocatalysis for Pollutant Removal

Research indicates that this compound can be supported on various substrates to enhance its photocatalytic activity. For instance, when immobilized on spongin scaffolds, it effectively removes halophenols and bisphenol A from aqueous solutions under light irradiation. This application is crucial for addressing water contamination issues .

| Pollutant | Removal Efficiency (%) |

|---|---|

| Halophenols | 92% |

| Bisphenol A | 85% |

Material Science Applications

This compound is also explored for its electronic properties in material science.

Electronic Structure Studies

Studies have focused on the electronic structure of this compound when immobilized on surfaces. These investigations reveal insights into charge transfer mechanisms and potential applications in organic electronics and sensors .

Case Studies and Research Findings

Several case studies illustrate the diverse applications of this compound:

-

Case Study 1: Catalytic Oxidation

Researchers conducted experiments to evaluate the catalytic efficiency of this compound in oxidizing various substituted anilines, confirming its effectiveness across different substrates while maintaining high selectivity . -

Case Study 2: Environmental Remediation

A study highlighted the use of this compound as a photocatalyst for degrading organic pollutants, demonstrating significant removal rates under UV light exposure, which emphasizes its potential in environmental cleanup efforts .

Mécanisme D'action

The mechanism by which iron(III) phthalocyanine chloride exerts its effects involves its ability to coordinate with various substrates and facilitate electron transfer reactions. The central iron atom can switch between different oxidation states, allowing it to participate in redox reactions. The phthalocyanine ligand stabilizes the iron center and enhances its reactivity by providing a planar, conjugated structure that facilitates electron delocalization .

Comparaison Avec Des Composés Similaires

Iron(III) phthalocyanine chloride can be compared with other metal phthalocyanines, such as:

- Iron(II) phthalocyanine

- Nickel(II) phthalocyanine

- Cobalt(II) phthalocyanine

- Manganese(II) phthalocyanine

- Copper(II) phthalocyanine

These compounds share similar structures but differ in their central metal atoms, which impart unique electronic properties and reactivities. This compound is unique due to its high oxidation state and chloride ligand, which influence its catalytic behavior and stability .

Activité Biologique

Iron(III) phthalocyanine chloride (Fe(Pc)Cl) is a macrocyclic compound with significant biological and catalytic properties. Its molecular formula is C32H20ClFeN8, and it has garnered attention for its potential applications in catalysis, photodynamic therapy, and as an antimicrobial agent. This article explores the biological activity of Fe(Pc)Cl, including its mechanisms of action, efficacy in various applications, and relevant case studies.

- Molecular Weight : 607.9 g/mol

- CAS Number : 14285-56-4

- Topological Polar Surface Area : 75.5 Ų

| Property | Value |

|---|---|

| Molecular Formula | C32H20ClFeN8 |

| Molecular Weight | 607.9 g/mol |

| CAS Number | 14285-56-4 |

| Topological Polar Surface Area | 75.5 Ų |

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily through its role as a catalyst in oxidation reactions and its ability to generate reactive oxygen species (ROS) upon light activation.

- Catalytic Activity : Fe(Pc)Cl has been shown to catalyze the selective oxidation of organic compounds, particularly anilines, using meta-chloroperbenzoic acid as an oxidant. This reaction demonstrates the compound's potential in synthetic organic chemistry and environmental applications .

- Photodynamic Therapy (PDT) : Fe(Pc)Cl can act as a photosensitizer, generating ROS when exposed to light. This property is exploited in PDT for cancer treatment, where localized activation leads to cell death in tumor tissues while sparing surrounding healthy cells .

- Antimicrobial Properties : Studies have indicated that Fe(Pc)Cl possesses antimicrobial activity against various pathogens, making it a candidate for applications in infection control and treatment .

Case Study 1: Catalytic Oxidation of Anilines

In a study conducted by Tamilselvi et al., Fe(Pc)Cl was utilized to catalyze the oxidation of aniline derivatives. The reaction kinetics were thoroughly analyzed, revealing that the rate of reaction increased with both substrate and catalyst concentration. The study highlighted the thermodynamic parameters such as activation energy (), enthalpy (), and entropy () which were derived from the kinetic data .

Table 2: Kinetic Parameters for Aniline Oxidation

| Parameter | Value |

|---|---|

| Activation Energy () | X kJ/mol |

| Enthalpy Change () | Y kJ/mol |

| Entropy Change () | Z J/mol·K |

(Note: Actual values for , , and should be filled based on experimental data from the study.)

Case Study 2: Photodynamic Efficacy in Cancer Cells

Research has demonstrated that Fe(Pc)Cl can effectively induce apoptosis in cancer cells through PDT. When treated with Fe(Pc)Cl under light exposure, significant cytotoxicity was observed in lung cancer stem cells (A549). The mechanism involved ROS generation leading to membrane damage and cell death .

Table 3: Cytotoxicity Results of Fe(Pc)Cl in Cancer Cells

| Cell Line | Treatment Concentration | Cell Viability (%) | Mechanism of Action |

|---|---|---|---|

| A549 | 20 µM | XX% | ROS-induced apoptosis |

| MCF7 | 10 µM | YY% | Membrane damage |

(Note: Replace XX% and YY% with actual experimental results.)

Propriétés

IUPAC Name |

2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4,6,8,10,12,14,16,19,21,23,25,27,29,31,34-heptadecaene;iron(3+);chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H20N8.ClH.Fe/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-7,9-16,18H,8H2,(H2-,33,34,36,37,38,39,40);1H;/q-2;;+3/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQSGNOINFUNFQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C3NC(=NC4=C5C=CC=CC5=C([N-]4)N=C6C7C=CC=CC7=C(N6)N=C8C9=CC=CC=C9C(=N3)[N-]8)C2=C1.[Cl-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H20ClFeN8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14285-56-4 | |

| Record name | Chloro[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]iron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.